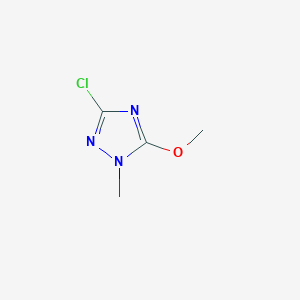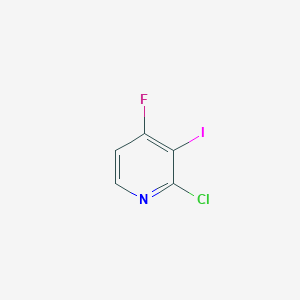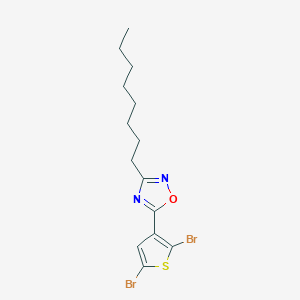
5-(2,5-Dibromo-3-thienyl)-3-octyl-1,2,4-oxadiazole
Overview
Description
The compound “5-(2,5-Dibromo-3-thienyl)-3-octyl-1,2,4-oxadiazole” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. The molecule also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or computational chemistry tools, it’s difficult to provide a detailed analysis of its structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its molecular structure. The presence of the oxadiazole and thiophene rings suggests that it might participate in reactions typical of these types of compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Some properties that might be of interest include its density, boiling point, vapor pressure, and solubility .Scientific Research Applications
Synthesis and Antimicrobial Activity
5-(2,5-Dibromo-3-thienyl)-3-octyl-1,2,4-oxadiazole and its derivatives have been synthesized and studied for their antimicrobial activity. Some of these compounds have shown marked broad-spectrum antibacterial activity, particularly against Gram-positive bacteria, but were not significantly active against the yeast-like pathogenic fungus Candida albicans (Al-Omar, 2010).
Applications in Organic Synthesis
The compound has been used in organic synthesis, including the efficient synthesis of 1,3,4-oxadiazoles conjugated to thiophene or furan rings via an ethenyl linker. This synthesis method has potential applications in the development of novel organic compounds (Kudelko & Jasiak, 2013).
Antimicrobial Properties of Related Compounds
Related 1,3,4-oxadiazole compounds have been explored for their antimicrobial properties. Specifically, studies have focused on the synthesis of novel compounds with this core structure and assessing their efficacy against various bacterial strains. Some of these compounds have shown promising results as potential antimicrobial agents (Vlasov et al., 2015).
Hydrophobicity and Biological Activity
There's a correlation between the hydrophobicity of certain 1,3,4-oxadiazole compounds and their biological activity, particularly algistatic (algae inhibiting) activity. This relationship has been studied to understand the physicochemical properties that influence the biological efficacy of these compounds (Schelenz et al., 2001).
Optoelectronic Applications
5-(2,5-Dibromo-3-thienyl)-3-octyl-1,2,4-oxadiazole derivatives have potential applications in optoelectronics. Their synthesis and optoelectronic properties have been studied, indicating that they may be useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices (Deshapande et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(2,5-dibromothiophen-3-yl)-3-octyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Br2N2OS/c1-2-3-4-5-6-7-8-12-17-14(19-18-12)10-9-11(15)20-13(10)16/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPKSBRIUGCRLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=NOC(=N1)C2=C(SC(=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Br2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-Dibromo-3-thienyl)-3-octyl-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



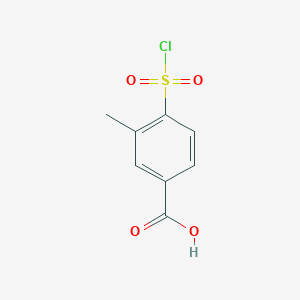
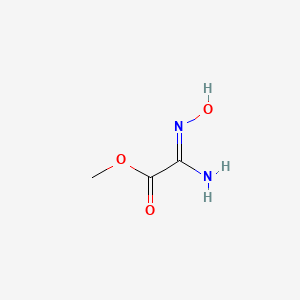
![2-[(3-Methylcyclopentyl)amino]ethan-1-ol](/img/structure/B1455542.png)
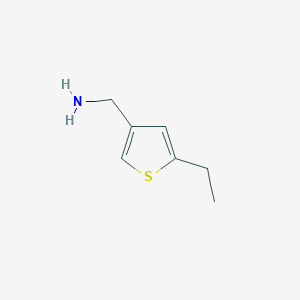
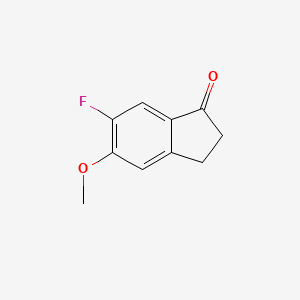
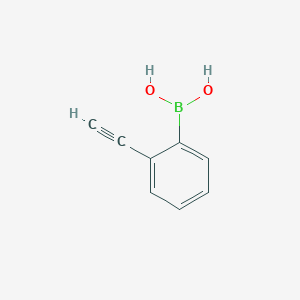
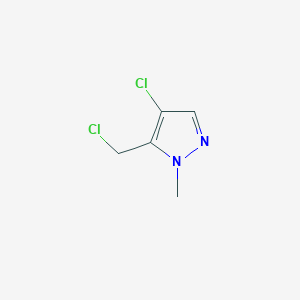

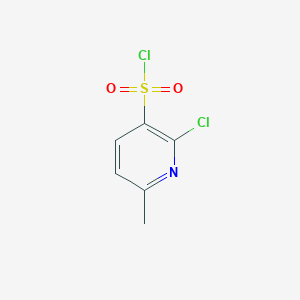
![[(4-Methylimidazolidin-2-ylidene)amino]carbonitrile](/img/structure/B1455550.png)
![[2-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]amine](/img/structure/B1455551.png)
